molecular formula C12H23NO4S B1530759 3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid CAS No. 1554516-76-5

3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid

Cat. No.: B1530759
CAS No.: 1554516-76-5
M. Wt: 277.38 g/mol
InChI Key: MJUTWFPMRKWARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and peptide chemistry due to its protective Boc group, which can be removed under acidic conditions to reveal the free amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid typically involves the protection of an amino acid derivative. One common method is the reaction of 3-aminopropanoic acid with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow processes and the use of automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Free amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a Boc-protected amine and a thioether group, which provides versatility in synthetic applications. The presence of both functional groups allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and peptide chemistry .

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4S/c1-12(2,3)17-11(16)13-7-4-5-8-18-9-6-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUTWFPMRKWARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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